molecular formula C14H20F2O4S B14397106 3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid CAS No. 88493-50-9

3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid

Cat. No.: B14397106
CAS No.: 88493-50-9
M. Wt: 322.37 g/mol
InChI Key: QDLOELICTXQQGU-UHFFFAOYSA-N
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Description

3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is a chemical compound known for its unique structure and properties It consists of a hept-4-en-2-ol backbone with difluoro and phenyl substituents, combined with methanesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-7-phenylhept-4-en-2-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hept-4-en-2-ol Backbone: This can be achieved through a series of reactions such as aldol condensation, followed by reduction and dehydration.

    Introduction of Difluoro Groups: The difluoro groups can be introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Addition of the Phenyl Group: The phenyl group can be added via a Friedel-Crafts alkylation reaction.

    Combination with Methanesulfonic Acid: The final step involves the reaction of the synthesized 3,3-Difluoro-7-phenylhept-4-en-2-ol with methanesulfonic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid involves its interaction with molecular targets and pathways. The difluoro groups and phenyl ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-7-phenylhept-4-en-2-ol
  • 3,3-Difluorohept-4-en-2-ol
  • 7-Phenylhept-4-en-2-ol

Uniqueness

3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is unique due to the presence of both difluoro and phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

88493-50-9

Molecular Formula

C14H20F2O4S

Molecular Weight

322.37 g/mol

IUPAC Name

3,3-difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid

InChI

InChI=1S/C13H16F2O.CH4O3S/c1-11(16)13(14,15)10-6-5-9-12-7-3-2-4-8-12;1-5(2,3)4/h2-4,6-8,10-11,16H,5,9H2,1H3;1H3,(H,2,3,4)

InChI Key

QDLOELICTXQQGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=CCCC1=CC=CC=C1)(F)F)O.CS(=O)(=O)O

Origin of Product

United States

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